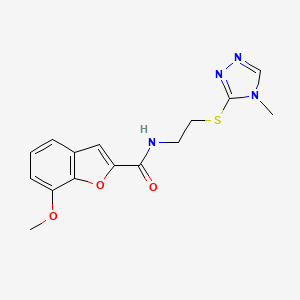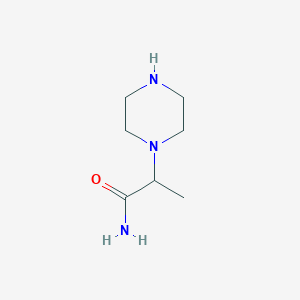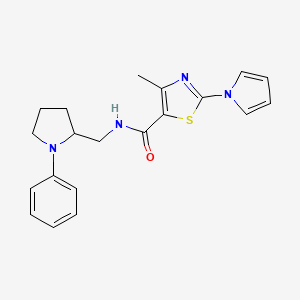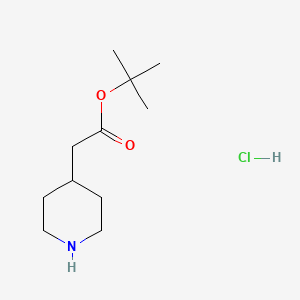![molecular formula C21H20N4O4S B2893096 2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide CAS No. 952999-03-0](/img/structure/B2893096.png)
2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the imidazo[1,2-b]pyridazine ring indicates a bicyclic structure, and the various substituents (methoxy groups, phenyl ring, and sulfonamide group) will add further complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of the methoxy groups and the sulfonamide group could make it reactive towards certain reagents. The imidazo[1,2-b]pyridazine ring might also participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy groups could increase its solubility in organic solvents, while the sulfonamide group could allow it to form hydrogen bonds .Applications De Recherche Scientifique
1. Muscle Contractility Studies
The compound has been studied in the context of its influence on muscle contractility. Research conducted by Piazzesi, Morano, and Rüegg (1987) on benzimidazole derivatives, which are structurally similar to the compound , showed that these compounds sensitize myofibrils in skeletal muscle to calcium, thus affecting muscle contractility. This finding is significant for understanding muscle physiology and potential therapeutic applications in muscle-related disorders (Piazzesi, Morano, & Rüegg, 1987).
2. Photodynamic Therapy for Cancer
A 2020 study by Pişkin, Canpolat, and Öztürk explored the use of benzimidazole derivatives, akin to the compound , in photodynamic therapy for cancer treatment. These compounds were found to possess properties like high singlet oxygen quantum yield, making them potential photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
3. Antiviral Drug Discovery
In the realm of antiviral drug discovery, De Clercq (2009) reviewed the potential of compounds including imidazo[1,2-b]pyridine derivatives. These compounds, closely related to the chemical , were discussed for their potential in treating various viral infections, highlighting the broader applicability of this class of compounds in antiviral therapies (De Clercq, 2009).
4. Breast Cancer Chemotherapy
A study by Almeida et al. (2018) on selenylated imidazo[1,2-a]pyridines, structurally similar to the compound , demonstrated these compounds' potential as breast cancer chemotherapeutic agents. They showed high cytotoxicity against breast cancer cells and induced apoptosis, underlining their potential in cancer treatment strategies (Almeida et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14-4-9-18(28-2)19(12-14)30(26,27)24-16-7-5-15(6-8-16)17-13-25-20(22-17)10-11-21(23-25)29-3/h4-13,24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEWDMRTDFQCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2893025.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2893026.png)



![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2893033.png)
![3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2893034.png)
![1-(3-fluoro-4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2893035.png)
